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Compound of Interest

Compound Name: SPA107

Cat. No.: B15608873

For Immediate Release: MODI'IN, Israel — DSP107, an investigational first-in-class bi-specific
fusion protein, is engineered to concurrently stimulate both the innate and adaptive immune
systems to combat cancer. This technical guide provides an in-depth analysis of the
mechanism of action of DSP107, detailing its molecular targets, signaling pathways, and the
preclinical data that underscore its therapeutic potential. This document is intended for
researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Fold Assault on
Cancer

DSP107 is a bi-functional, trimeric fusion protein composed of the extracellular domain of
human signal-regulatory protein alpha (SIRPa) fused to the extracellular domain of human 4-
1BB ligand (4-1BBL). This unique structure allows DSP107 to engage two distinct and critical
pathways in the anti-tumor immune response.

Unleashing the Innate Immune System: Blocking the
"Don't Eat Me" Signal

Cancer cells frequently overexpress the CD47 protein on their surface, which interacts with
SIRPa on macrophages and other phagocytic cells. This interaction delivers a powerful "don't
eat me" signal, preventing the innate immune system from recognizing and eliminating
malignant cells.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b15608873?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The SIRPa component of DSP107 competitively binds to CD47 on tumor cells, effectively
blocking the CD47-SIRPa signaling axis[1][2]. This abrogation of the inhibitory signal restores
the ability of macrophages to engulf and destroy cancer cells through phagocytosis.

Activating the Adaptive Imnmune System: A Targeted Co-
stimulatory Signal

The second component of DSP107, the 4-1BBL, targets the 4-1BB (CD137) receptor, a key co-
stimulatory molecule expressed on activated T-cells and Natural Killer (NK) cells. The trimeric
nature of the 4-1BBL domain in DSP107 is crucial for effective 4-1BB clustering and signal
transduction.

Crucially, the activation of 4-1BB by DSP107 is conditional. The fusion protein must first anchor
to the tumor cell surface via its SIRPa domain binding to CD47. This localized presentation of
4-1BBL to immune cells within the tumor microenvironment leads to a potent, targeted co-
stimulation of tumor-reactive T-cells, enhancing their proliferation, cytokine production, and
cytotoxic activity against cancer cells[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DSP107.

Parameter Ligand Value Method Source

Binding Affinity
Human CD47 1.6 nM BlAcore [1]

(Kd)

Human 4-1BB 0.69 nM BlAcore [1]

) SIRPa-CD47 Competition

Blocking Potency ] EC50: 0.03 nM [1]

Interaction ELISA

Table 1: Binding Characteristics of DSP107
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Cell Lines DSP107
Assay Type Tested Concentration  Key Findings Source
(Examples) Range
Significant
increase in
phagocytosis of
Macrophage- Diffuse Large B- cancer cells,
mediated cell Lymphoma 10 nM both as a [1]
Phagocytosis (DLBCL) monotherapy
and in
combination with
rituximab.
Statistically
) significant
) Non-Hodgkin ) )
PMN-mediated increase in
) Lymphoma 10 nM o [3]
Trogocytosis trogocytosis in 7
(NHL) _
out of 9 cell lines
tested.
Activated 4-1BB-
mediated
signaling, strictly
4-1BB Reporter HT1080.4-1BB Dose-range
dependent on [1]
Assay reporter cells tested o
the binding of
DSP107 to
CD47.
Augmented T-

T-cell
Cytotoxicity

Mixed cultures

with cancer cells

Effector-to-target

ratio dependent

cell cytotoxicity
against cancer

cells.

Table 2: In Vitro Functional Activity of DSP107
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Signaling Pathway and Mechanism of Action
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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